Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Overview
Description
The compound “Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate” is a complex organic molecule. It’s part of the furan platform chemicals, which are directly available from biomass .
Synthesis Analysis
The compound was synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction . Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles .Molecular Structure Analysis
The structure of the compound was determined by IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The compound crystallizes in the centrosymmetric monoclinic P2 1 /n space group. The crystal structure shows the formation of a two-dimensional (2D) layered structure .Chemical Reactions Analysis
The compound was formed diastereoselectively via 1,3-dipolar cycloaddition reaction . Furan platform chemicals (FPCs) like this compound can be economically synthesized from biomass .Scientific Research Applications
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, with its furan-2-carbonyl group, could potentially be used in the manufacture of these FPCs .
Synthesis of Complex Molecules
The compound was synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction . This method is advantageous due to its high atom economy and reduced reaction times . Therefore, it could be used in the synthesis of complex molecules.
Crystal Structure Studies
The crystal structure of the compound was determined using IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . This could be useful in studies related to crystallography and material science .
Anti-Mycobacterial Activity
In silico docking studies showed that the compound has good activity against the proteins of mycobacterium tuberculosis . This suggests potential applications in the development of anti-mycobacterial drugs .
Anti-Bacterial Activity
The compound also showed good activity against bacterial proteins . This indicates its potential use in the development of new antibacterial agents .
Anti-Cancer Activity
The compound showed moderate activity against cancer proteins . This suggests that it could be explored further for potential anti-cancer applications .
Synthesis of Carbamothioyl-Furan-2-Carboxamides
Furan-2-carbonyl chloride, a compound similar to Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, has been used in the synthesis of different substituted carbamothioyl-furan-2-carboxamides . This suggests potential applications in synthetic chemistry .
Mechanism of Action
In silico docking studies were carried out to evaluate anti-mycobacterial, anti-microbial, and anti-cancer activities using corresponding proteins . The compound showed good activity against the proteins of mycobacterium tuberculosis and bacterial proteins, and moderate activity against cancer protein .
Safety and Hazards
Future Directions
The compound is part of the furan platform chemicals, which are gaining interest due to their potential applications in various fields. The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This presents a promising future direction for the development and application of these compounds .
properties
IUPAC Name |
ethyl N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFDDXZTGIOMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate |
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